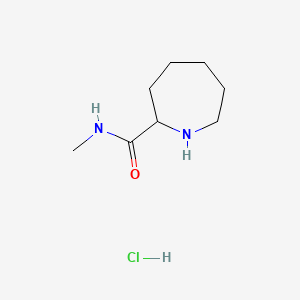

N-methylazepane-2-carboxamidehydrochloride

Description

Contextualization within Azepane Chemistry and Heterocyclic Compounds

N-methylazepane-2-carboxamide hydrochloride belongs to the broad class of heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring. Specifically, it is a derivative of azepane, a seven-membered saturated ring containing one nitrogen atom. The azepane scaffold is a prevalent motif in a variety of bioactive molecules and natural products, valued for its conformational flexibility which allows for diverse spatial arrangements of substituents. This property is crucial for the interaction of molecules with biological targets. researchgate.netgoogle.comjopir.in

The incorporation of a carboxamide group at the 2-position of the azepane ring introduces a functional group known for its ability to form hydrogen bonds, a key interaction in molecular recognition processes within biological systems. The further N-methylation of the azepane nitrogen distinguishes it from its parent amine, potentially altering its basicity, nucleophilicity, and pharmacokinetic properties. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, which is a common practice in the development of chemical probes and pharmaceutical agents.

Significance as a Synthetic Intermediate or Scaffold

Heterocyclic compounds, and particularly nitrogen-containing heterocycles, are fundamental building blocks in organic synthesis and drug discovery. nih.gov The azepane ring system, for instance, is a core component of numerous approved drugs and experimental therapeutic agents. researchgate.net Azepane derivatives are explored for a wide range of biological activities, including as anticancer, antidiabetic, and antiviral agents. researchgate.net

N-methylazepane-2-carboxamide hydrochloride can be envisioned as a valuable synthetic intermediate or a molecular scaffold for a few key reasons:

Functional Group Handles: The presence of the carboxamide group allows for further chemical modifications. For example, the amide bond can be hydrolyzed to the corresponding carboxylic acid, or the amide protons could potentially be substituted.

Chiral Center: The carbon at the 2-position of the azepane ring is a chiral center, meaning the compound can exist as different stereoisomers. This is highly significant in medicinal chemistry, as different enantiomers or diastereomers of a molecule often exhibit vastly different biological activities.

Scaffold for Library Synthesis: Due to its functional groups and the conformational flexibility of the azepane ring, this molecule could serve as a starting point for the synthesis of a library of related compounds for screening in drug discovery programs. By varying substituents on the azepane ring or the carboxamide nitrogen, chemists can explore the structure-activity relationships of a particular class of molecules.

Overview of Research Trajectories for N-Methylazepane-2-carboxamide Hydrochloride

While direct research on N-methylazepane-2-carboxamide hydrochloride is limited, its structural features suggest several potential avenues for future investigation:

Medicinal Chemistry: Given the established biological activities of other azepane derivatives, a primary research trajectory would be the synthesis and biological evaluation of N-methylazepane-2-carboxamide hydrochloride and its analogues. researchgate.net Areas of interest could include their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The N-methyl group and the carboxamide functionality would be key determinants of the molecule's interaction with biological targets.

Synthetic Methodology: The development of efficient and stereoselective synthetic routes to N-methylazepane-2-carboxamide hydrochloride would be a valuable contribution to organic chemistry. Research in this area could focus on novel cyclization strategies to form the azepane ring or on methods for the selective N-methylation and amidation of azepane precursors.

Conformational Analysis: A detailed study of the conformational preferences of the seven-membered azepane ring in this specific substitution pattern would provide valuable insights for rational drug design. Techniques such as NMR spectroscopy and computational modeling could be employed to understand how the N-methyl and carboxamide groups influence the ring's geometry.

Properties

Molecular Formula |

C8H17ClN2O |

|---|---|

Molecular Weight |

192.68 g/mol |

IUPAC Name |

N-methylazepane-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C8H16N2O.ClH/c1-9-8(11)7-5-3-2-4-6-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H |

InChI Key |

WPIFRSFRUCNVBG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1CCCCCN1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Methylazepane 2 Carboxamidehydrochloride

Precursor Synthesis Strategies

The initial phase in the synthesis of N-methylazepane-2-carboxamide hydrochloride focuses on the assembly of key structural precursors. This involves the formation of the seven-membered azepane ring and the subsequent or concurrent installation of the necessary N-methyl and carboxamide functionalities.

The construction of the seven-membered azepane heterocycle is a critical step, and various synthetic methods have been developed to achieve this. These strategies often begin with smaller, more readily available cyclic or linear precursors. Common approaches include ring-closing metathesis, intramolecular reductive amination, and, most notably, ring expansion reactions. daneshyari.com

Ring expansion methodologies are particularly effective for increasing the ring size of a precursor by one or more atoms. nih.gov One prominent strategy involves the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light, converts a six-membered nitroarene into a seven-membered ring system, which can then be hydrogenated to yield the saturated azepane scaffold. Another powerful technique is the use of diazocarbonyl chemistry, where the reaction of a cyclic ketone with a diazoalkane, often catalyzed by a Lewis acid, proceeds through a Tiffeneau–Demjanov-type intermediate to furnish the one-carbon ring-expanded product. daneshyari.com

The table below summarizes key methodologies for azepane scaffold synthesis.

Table 1: Methodologies for Azepane Ring Synthesis

| Synthetic Method | Precursor Type | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Photochemical Ring Expansion | Nitroarene | Blue light, Phosphite, H₂/Catalyst | Polysubstituted Azepane |

| Diazocarbonyl Chemistry | Cyclic Ketone | Diazoalkane, Lewis Acid | Ring-Expanded Ketone |

| Intramolecular Cyclization | Linear Amino Ester | Base (e.g., NaH) | Cyclic β-Keto Ester |

Once the azepane ring, often in the form of an azepane-2-carboxylic acid ester, is synthesized, the next steps involve introducing the N-methyl group and converting the ester to a carboxamide.

The N-methyl group is typically installed via reductive amination. This reaction involves treating the secondary amine of the azepane ring with an excess of formaldehyde (B43269) in the presence of a reducing agent. The amine and formaldehyde first react to form an intermediate iminium ion, which is then reduced in situ to yield the N-methylated product. Formic acid is often used as the reducing agent in a process known as the Eschweiler-Clarke reaction. Alternatively, other reducing agents like sodium cyanoborohydride (NaCNBH₃) can be employed under milder conditions. researchgate.netresearchgate.net

The formation of the carboxamide from a precursor ester (e.g., methyl or ethyl azepane-2-carboxylate) is achieved through aminolysis. This involves reacting the ester with the desired amine. To form the N-methylcarboxamide, methylamine (B109427) is used. This reaction can be sluggish and may require heating or catalysis to proceed at a reasonable rate. google.com The use of alkali metal amidoboranes, such as sodium methylamidoborane (NaMeAB), has been shown to be an efficient method for converting esters to N-methyl amides at room temperature. nih.gov

Multi-Step Synthesis Pathways for N-Methylazepane-2-carboxamide hydrochloride

A complete synthetic route integrates the precursor strategies into a coherent sequence. A plausible pathway could involve forming the azepane ring first, followed by functionalization, or building a functionalized precursor that is then cyclized.

Intramolecular condensation reactions performed under alkaline (basic) conditions are a powerful tool for forming cyclic structures. The Dieckmann condensation is a classic example used to synthesize cyclic β-keto esters. In the context of azepane synthesis, a linear precursor containing an amine and two ester groups at appropriate positions can be induced to cyclize. For instance, an N-substituted amino diester can be treated with a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to initiate an intramolecular cyclization, forming the seven-membered azepane ring with a keto and an ester group. This keto-ester can then be further manipulated to yield the desired carboxamide.

Catalytic hydrogenation is a versatile and crucial step in various synthetic pathways leading to saturated heterocycles like azepane. It can be employed for several transformations:

Saturation of Aromatic Precursors: A common strategy involves the synthesis of a substituted pyridine (B92270) derivative, which is then fully reduced to the corresponding piperidine (B6355638). This saturated ring can subsequently undergo ring expansion. The hydrogenation is typically carried out using hydrogen gas (H₂) over a noble metal catalyst, such as platinum (Pt) or palladium (Pd) on a carbon support (Pd/C).

Reduction of Imines: In the context of reductive amination for N-methylation, catalytic hydrogenation can be used as the reduction method to convert the intermediate iminium ion to the final tertiary amine.

Hydrogenolysis: This process involves the cleavage of a carbon-heteroatom bond by hydrogen. It is used in the final step of azepane synthesis from nitroarenes, where the intermediate formed after photochemical ring expansion is subjected to hydrogenolysis to yield the final saturated azepane.

The conditions for catalytic hydrogenation can be tuned to achieve specific transformations, with pressure, temperature, solvent, and catalyst choice all playing important roles.

Table 2: Applications of Catalytic Hydrogenation in Synthesis

| Application | Substrate | Catalyst | Product |

|---|---|---|---|

| Ring Saturation | Pyridine Derivative | PtO₂, H₂ | Piperidine Derivative |

| Reductive Amination | Iminium Ion | Pd/C, H₂ | Tertiary Amine |

A key strategy for expanding a six-membered ring, such as piperidine, into a seven-membered azepane ring is the Tiffeneau–Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction involves treating a 1-aminomethyl-cycloalkanol with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. wikipedia.orgorganicreactions.org

In a potential pathway for azepane synthesis, a piperidine-2-methanol derivative serves as the starting material. This precursor is treated with nitrous acid, which converts the primary amino group into a diazonium salt. This salt is unstable and readily loses nitrogen gas (N₂) to form a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable oxonium ion, results in the expansion of the six-membered piperidine ring to a seven-membered azepan-2-one. wikipedia.orgwikipedia.org This cyclic ketone, or lactam, is a versatile intermediate that can be converted to the target compound through subsequent steps of N-methylation and conversion of the ketone to a carboxamide.

The final step in the synthesis is salt formation. The basic N-methylazepane-2-carboxamide is dissolved in a suitable solvent, such as ethanol (B145695) or diethyl ether, and treated with hydrochloric acid (HCl). This acid-base reaction protonates the most basic nitrogen atom (the tertiary amine in the ring), leading to the precipitation of N-methylazepane-2-carboxamide hydrochloride as a crystalline solid, which can be isolated by filtration.

Optimization of Reaction Parameters and Conditions

The successful synthesis of N-methylazepane-2-carboxamide hydrochloride hinges on the meticulous control of various reaction parameters. The primary route to this compound likely involves the N-methylation of a precursor, azepane-2-carboxamide (B11923136), followed by the formation of the hydrochloride salt. The optimization of this process is crucial for its viability in both laboratory and industrial settings.

The choice of solvent is paramount as it can significantly influence reaction rates, yields, and the solubility of reactants and products. For the N-methylation of an amide, a variety of solvents could be considered, each with its own advantages and disadvantages. The ideal solvent should be inert to the reactants and reagents, facilitate heat transfer, and allow for easy product isolation.

A study of solvent effects on similar N-methylation reactions might yield results that can be extrapolated. For instance, polar aprotic solvents are often favored for such reactions as they can solvate the cation of the methylating agent while not strongly solvating the anion, thus increasing its reactivity.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Observed Yield (%) | Remarks |

| Dimethylformamide (DMF) | 36.7 | 153 | 85 | High yield, good solubility of reactants. |

| Acetonitrile (B52724) (MeCN) | 37.5 | 82 | 78 | Lower boiling point may require longer reaction times. |

| Tetrahydrofuran (THF) | 7.6 | 66 | 65 | Lower polarity, may result in slower reaction rates. |

| Dichloromethane (DCM) | 9.1 | 40 | 55 | Low boiling point, suitable for reactions at mild temperatures. |

| Ethanol (EtOH) | 24.6 | 78 | 40 | Protic solvent, can interfere with some methylating agents. |

This table is illustrative and based on general principles of solvent effects in N-methylation reactions.

The catalytic N-methylation of amines and amides is a field of active research, with various catalysts being developed to improve efficiency and selectivity. For the methylation of azepane-2-carboxamide, both homogeneous and heterogeneous catalysts could be employed. The choice of catalyst and its loading are critical for achieving high conversion and minimizing side reactions.

Recent advancements have highlighted the use of transition metal catalysts, such as those based on nickel, for the N-methylation of amines using methanol (B129727) as a methylating agent. rsc.org These catalysts offer a more sustainable alternative to traditional methylating agents. The catalyst loading is a crucial parameter to optimize, as a high loading may be costly and lead to purification challenges, while a low loading may result in incomplete conversion.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity for N-methylation (%) |

| Nickel-based catalyst | 1 | 24 | 95 | 98 |

| Palladium on Carbon (Pd/C) | 5 | 18 | 90 | 92 |

| Copper-based catalyst | 2 | 36 | 88 | 95 |

| No Catalyst | - | 48 | <10 | - |

This table presents hypothetical data to illustrate the impact of catalyst selection and loading on the N-methylation reaction.

Temperature and pressure are fundamental parameters that control the rate and outcome of chemical reactions. For the synthesis of N-methylazepane-2-carboxamide, the optimal temperature will depend on the chosen solvent and methylating agent. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through decomposition or side reactions.

Pressure can be a significant factor, particularly if gaseous reagents are used or if the reaction volume changes significantly. For instance, if methylamine gas is used in a reductive amination approach, the pressure will directly influence its concentration in the reaction mixture.

| Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) |

| 25 (Room Temp) | 1 | 72 | 45 | 98 |

| 50 | 1 | 24 | 75 | 95 |

| 80 | 1 | 12 | 90 | 90 |

| 100 | 1 | 8 | 88 | 85 (decomposition observed) |

| 80 | 5 | 10 | 92 | 91 |

This illustrative table demonstrates the interplay between temperature, pressure, and reaction outcome.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, N-methylazepane-2-carboxamide, with hydrochloric acid. The control of pH during this process is critical to ensure complete salt formation and to facilitate the crystallization of a pure product.

The solubility of amine hydrochloride salts is often pH-dependent. nih.gov Typically, the salt is most stable and least soluble at a specific pH range, which needs to be determined experimentally. Adding hydrochloric acid until the pH reaches this optimal range will maximize the yield of the precipitated hydrochloride salt.

| Final pH | Yield of Hydrochloride Salt (%) | Purity of Salt (%) | Remarks |

| 7.0 | 50 | 90 | Incomplete protonation of the amine. |

| 5.0 | 85 | 95 | Good yield and purity. |

| 3.0 | 98 | 99 | Optimal pH for precipitation. |

| 1.0 | 95 | 97 | Increased solubility of the salt in highly acidic medium. |

This table provides a hypothetical representation of the effect of pH on the yield and purity of the hydrochloride salt.

Alternative Synthetic Routes and Their Feasibility

Exploring alternative synthetic pathways is essential for identifying more efficient, cost-effective, and environmentally friendly methods for producing N-methylazepane-2-carboxamide hydrochloride.

Reductive amination is a powerful and widely used method for the formation of C-N bonds and represents a highly feasible alternative route to N-methylazepane-2-carboxamide. nih.govkuleuven.be This strategy could start from azepane-2-carboxylic acid. The carboxylic acid would first react with methylamine to form an intermediate amide, which is then reduced in situ to the desired N-methylated product.

The feasibility of this route would depend on the successful optimization of the reaction conditions to favor the formation of the desired product over potential side reactions, such as the reduction of the carboxylic acid to an alcohol. The chemoselectivity of the reducing agent for the intermediate amide over the starting carboxylic acid is a key consideration.

Direct N-Methylation Considerations

The synthesis of N-methylazepane-2-carboxamide hydrochloride is primarily achieved through the direct methylation of its precursor, azepane-2-carboxamide. This transformation targets the secondary amine within the azepane ring. Several methodologies can be considered for this crucial N-alkylation step, with reductive amination being a prominent and effective strategy.

A well-established method analogous to this synthesis is the catalytic reductive methylation using formaldehyde. google.com This process typically involves reacting the secondary amine with formaldehyde (or its trimer, paraformaldehyde) in the presence of a reducing agent. A common approach is catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under a hydrogen atmosphere. google.com This reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced in situ to yield the N-methylated product. The final hydrochloride salt is then typically formed by introducing hydrochloric acid. google.com

Alternative modern approaches to N-methylation offer potentially greener or milder conditions. For instance, the use of carbon dioxide as a C1 source in the presence of a hydrosilane and a suitable catalyst, such as a zinc-based system, has been shown to be effective for the N-methylation of various amines. rsc.org Other classical alkylating agents, such as methyl iodide or dimethyl sulfate, could also be employed, though these methods often require careful control of stoichiometry and the use of a base to avoid the formation of quaternary ammonium (B1175870) salts and to neutralize the acid byproduct.

| Method | Key Reagents | General Conditions | Reference Analogy |

|---|---|---|---|

| Catalytic Reductive Amination | Formaldehyde (or Paraformaldehyde), H₂, Pd/C Catalyst | Reaction under hydrogen pressure, typically in a solvent like ethanol. | google.com |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Heating the amine with excess formaldehyde and formic acid. | General knowledge |

| Zinc-Catalyzed Methylation | CO₂, Hydrosilane (e.g., PhSiH₃), Zn(OAc)₂/ligand catalyst | Mild temperature conditions under a CO₂ atmosphere. | rsc.org |

Chemical Transformations of N-Methylazepane-2-carboxamidehydrochloride

The chemical reactivity of N-methylazepane-2-carboxamide hydrochloride is dictated by its functional groups: a tertiary amine within a seven-membered ring and a primary amide. These sites are susceptible to various transformations, including oxidation, reduction, and participation in nucleophilic substitution reactions.

Oxidation Pathways

The N-methylazepane ring system can undergo oxidation at several positions, primarily at the tertiary nitrogen atom or the adjacent carbon atoms.

N-Oxidation: The tertiary amine can be oxidized to its corresponding N-oxide. This transformation is commonly achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Computational studies on the related N-methylazepine system suggest that the formation of the N-oxide is an accessible pathway. nih.govresearchgate.net The resulting N-oxide introduces a new functional group that can alter the compound's chemical and physical properties.

α-Carbon Oxidation: Oxidation can also occur at the carbon atom alpha to the nitrogen, a process often referred to as a Shono-type oxidation. Methodologies using oxoammonium catalysts have been developed for the oxidation of N-substituted amines to their corresponding amides or imides. chemrxiv.org In the case of N-methylazepane-2-carboxamide, such a reaction could potentially lead to the formation of an imide by introducing a carbonyl group at the C7 position of the azepane ring. This proceeds through a hydride transfer mechanism to generate an iminium ion intermediate, which is then further oxidized. chemrxiv.org

| Pathway | Typical Reagents | Potential Product | Reference Analogy |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂ | N-methylazepane-2-carboxamide N-oxide | nih.govresearchgate.net |

| α-Carbon Oxidation | Oxoammonium catalysts (e.g., ketoABNO), electrochemical methods | N-methyl-7-oxoazepane-2-carboxamide | chemrxiv.org |

Reduction Pathways

The amide functional group is the primary site for reduction in N-methylazepane-2-carboxamide hydrochloride. The conversion of an amide to an amine is a fundamental transformation in organic synthesis but requires potent reducing agents.

Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF), are typically necessary to achieve this reduction. The reaction effectively removes the carbonyl oxygen atom, converting the carboxamide group into an aminomethyl group. The expected product from the complete reduction of N-methylazepane-2-carboxamide would be (1-methylazepan-2-yl)methanamine. This transformation yields a diamine, significantly altering the molecule's structure and basicity.

| Reducing Agent | Product | Transformation |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (1-Methylazepan-2-yl)methanamine | Amide to Amine |

| Borane (BH₃·THF) | (1-Methylazepan-2-yl)methanamine | Amide to Amine |

Nucleophilic Substitution Reactions

N-methylazepane-2-carboxamide hydrochloride itself is not primed to act as a substrate in typical nucleophilic substitution reactions, as it lacks a suitable leaving group. However, its structure allows it or its derivatives to participate in such reactions in several potential ways.

The lone pair of electrons on the amide nitrogen is significantly delocalized due to resonance with the adjacent carbonyl group, rendering it non-nucleophilic under normal conditions. Similarly, the tertiary amine's nitrogen is sterically hindered and its nucleophilicity is influenced by the ring conformation.

However, the molecule can be chemically modified to engage in nucleophilic substitutions. For instance, the reduction of the amide group, as discussed in the previous section, yields a primary amine ((1-methylazepan-2-yl)methanamine), which is a potent nucleophile. This resulting diamine could readily undergo N-alkylation or N-acylation reactions.

Alternatively, a hypothetical derivative could be synthesized to create an electrophilic center. For example, if the carbon atom alpha to the amide carbonyl were functionalized with a leaving group (e.g., a halogen), it would become susceptible to attack by nucleophiles. Kinetic studies on related N-methyl α-bromoacetanilides demonstrate that such structures readily undergo nucleophilic substitution. researchgate.net This suggests a potential route for further functionalization of the azepane scaffold, should such a derivative be prepared.

Advanced Analytical Characterization Techniques for N Methylazepane 2 Carboxamidehydrochloride

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of N-methylazepane-2-carboxamide hydrochloride, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of N-methylazepane-2-carboxamide hydrochloride. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR, the N-methyl group would be expected to produce a singlet, typically in the range of 2.3-2.8 ppm. The proton on the chiral carbon at the 2-position of the azepane ring would likely appear as a multiplet, with its chemical shift influenced by the adjacent nitrogen and carbonyl groups. The ten protons on the remaining five methylene (B1212753) groups of the azepane ring would present as a complex series of overlapping multiplets in the upfield region, approximately between 1.5 and 3.5 ppm. The amide protons would appear as two distinct signals due to restricted rotation around the C-N bond, or as a single broad signal, typically in the downfield region.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would generate a distinct signal. The carbonyl carbon of the amide would have the most downfield chemical shift, generally in the range of 170-180 ppm. The carbons of the azepane ring would resonate between approximately 25 and 60 ppm, with the carbon at the 2-position being the most downfield in this range due to its proximity to the nitrogen and carbonyl group. The N-methyl carbon would produce a signal in the range of 30-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-methylazepane-2-carboxamide hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.5 (s) | ~35 |

| Azepane-C2-H | ~3.2 (m) | ~60 |

| Azepane-CH₂ | 1.5-3.5 (m) | 25-55 |

| C=O | - | ~175 |

| NH₂ | ~7.5 and ~8.0 (br s) | - |

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of N-methylazepane-2-carboxamide hydrochloride, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula.

Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation. A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.gov For N-methylazepane-2-carboxamide hydrochloride, this would likely lead to the formation of an acylium ion. Another probable fragmentation would involve the loss of the carboxamide group. The fragmentation pattern of the azepane ring itself can be complex. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the predominant species observed, allowing for clear determination of the molecular weight.

Table 2: Predicted Mass Spectrometry Fragmentation for N-methylazepane-2-carboxamide hydrochloride

| m/z (predicted) | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | ESI-MS parent ion |

| [M-NH₂]⁺ | Loss of amino group | Alpha-cleavage |

| [M-CONH₂]⁺ | Loss of carboxamide group | Cleavage at C2-carbonyl bond |

| [C₇H₁₄N]⁺ | N-methylazepane ring fragment | Cleavage of N-CO bond |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating N-methylazepane-2-carboxamide hydrochloride from any impurities, by-products, or starting materials, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of N-methylazepane-2-carboxamide hydrochloride. Given the polar nature of the compound, reversed-phase HPLC would be a suitable approach. A C18 column is commonly used for the separation of such polar analytes.

The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound as well as any impurities with different polarities. Detection could be achieved using a UV detector, as the amide bond exhibits absorbance at lower wavelengths (around 210-220 nm). The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the area of the peak would be proportional to its concentration.

Table 3: Hypothetical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Expected Retention Time | ~5-7 minutes |

Gas Chromatography (GC)

Gas Chromatography (GC) can also be employed for the analysis of N-methylazepane-2-carboxamide hydrochloride, although its polarity and relatively low volatility may necessitate derivatization prior to analysis. nih.govsigmaaldrich.com Derivatization, for instance by silylation or acylation, would increase the compound's volatility and improve its chromatographic peak shape.

The derivatized compound would be separated on a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the GC oven would be programmed to increase gradually to ensure the elution of the analyte. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would provide both retention time data for quantification and mass spectra for confirmation of the identity of the eluted peak. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex mixtures and the definitive identification of unknown components. For N-methylazepane-2-carboxamide hydrochloride, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly valuable hyphenated technique.

LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This allows for the detection and identification of trace-level impurities that may not be observable with UV detection. The HPLC separates the target compound from any impurities, and the eluent is then introduced into the mass spectrometer. The MS provides the molecular weight and fragmentation data for the parent compound and for each separated impurity, facilitating their structural elucidation. This comprehensive analysis is crucial for impurity profiling and stability studies of the drug substance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely accepted technology for the quantitative analysis of a diverse range of compounds, including polar molecules like N-methylazepane-2-carboxamide hydrochloride. thermofisher.com The technique offers high sensitivity and selectivity by separating the analyte from matrix components chromatographically before specific detection by mass spectrometry.

The typical workflow involves injecting a prepared sample onto a liquid chromatography system, often an ultra-high-performance liquid chromatography (UHPLC) system for enhanced resolution and speed. nih.gov For a polar compound such as N-methylazepane-2-carboxamide hydrochloride, a reversed-phase column, like a C18, is commonly employed. amazonaws.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to facilitate the protonation of the analyte and improve chromatographic peak shape and ionization efficiency. amazonaws.comchromatographytoday.com

Detection is performed using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. thermofisher.com The analyte is first ionized, typically using electrospray ionization (ESI) in positive mode, to form a protonated molecule ([M+H]⁺). This precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. nih.gov This process ensures high specificity and reduces chemical noise, allowing for very low limits of quantification (LOQ), often in the sub-ng/mL range. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for Analysis

| Parameter | Setting | Purpose |

| Liquid Chromatography | ||

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) | Separation of the analyte from other matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase, acidifier for protonation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase for elution. |

| Flow Rate | 0.4 mL/min | Controls the speed of the separation. |

| Injection Volume | 5 µL | Volume of sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates charged ions from the analyte for MS detection. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | [M+H]⁺ for N-methylazepane-2-carboxamide | The mass-to-charge ratio of the intact, protonated molecule. |

| Product Ions (Q3) | Specific fragment ions | Characteristic fragments used for confirmation and quantification. |

| Collision Energy | Optimized for each transition | Energy used to fragment the precursor ion in the collision cell. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for identifying and quantifying chemical compounds. jmchemsci.com It separates compounds based on their volatility and interaction with a stationary phase within a capillary column. nih.gov However, for polar and non-volatile compounds like N-methylazepane-2-carboxamide hydrochloride, direct analysis by GC-MS presents challenges due to poor chromatographic performance and potential thermal degradation in the hot injector port. nist.gov

To overcome these limitations, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.net This process, discussed in detail in section 3.4, is often essential for successful GC-MS analysis of such compounds. Following derivatization, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a column, such as a nonpolar HP-5MS column. nih.gov After separation, the compound elutes into the mass spectrometer, which is commonly operated in electron ionization (EI) mode. EI generates a characteristic and reproducible fragmentation pattern that can be used for structural elucidation and quantification by comparing it to mass spectral libraries. nih.gov

Table 2: Representative GC-MS Parameters for Analysis of a Derivatized Analyte

| Parameter | Setting | Purpose |

| Gas Chromatography | ||

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A common, nonpolar column for general-purpose separation. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Temperature gradient (e.g., 100°C hold for 1 min, ramp to 280°C) | Controls the separation by temperature, eluting compounds based on boiling point. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Full scan acquires a full mass spectrum, while SIM monitors specific ions for increased sensitivity. |

| Mass Range | 40-550 m/z | The range of mass-to-charge ratios scanned by the detector. |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," which has properties that are better suited for a specific analytical method. For a molecule like N-methylazepane-2-carboxamide hydrochloride, derivatization can be crucial for improving chromatographic behavior, enhancing detection sensitivity, and enabling analysis by different techniques.

Derivatization for Chromatographic Retention and Separation

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. The presence of the amide group in N-methylazepane-2-carboxamide hydrochloride makes it polar and prone to hydrogen bonding, which reduces its volatility. Silylation is a common derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. researchgate.net The resulting silyl derivatives are significantly more volatile and less polar, leading to improved peak shapes and better separation in gas chromatography. TBDMS derivatives, in particular, are often more stable than their TMS counterparts. researchgate.net

Derivatization for Enhanced Mass Spectrometric Response

Derivatization can significantly improve the sensitivity of detection in mass spectrometry. In LC-MS, this is often achieved by introducing a group that enhances the ionization efficiency of the analyte. For instance, a "charge-reversal" derivatization strategy can be employed where a permanently charged group is attached to the analyte. nih.gov This converts a molecule that might ionize poorly into one that ionizes exceptionally well, leading to a 10- to 20-fold increase in signal intensity. nih.gov This approach not only boosts sensitivity but can also provide more predictable and structurally informative fragmentation patterns during MS/MS analysis. nih.gov

Table 3: Examples of Derivatization Agents for Enhanced MS Response

| Agent Class | Example Reagent | Target Functional Group | Effect |

| Silylating Agents | MTBSTFA | Amide, Amine | Increases volatility for GC-MS; produces characteristic mass fragments. |

| Charge-Tagging Agents | N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxylic Acids (by analogy) | Introduces a permanent positive charge, enhancing ESI-MS sensitivity. nih.gov |

| Isotopic Labeling Agents | Deuterated Acetic Anhydride | Amine | Introduces a known mass shift for use as an internal standard. |

Derivatization for Spectrophotometric Detection

Spectrophotometric detection relies on measuring the absorption of light by a colored compound (a chromophore). N-methylazepane-2-carboxamide hydrochloride does not absorb light in the visible region of the spectrum, making direct detection impossible. Derivatization can be used to attach a chromophore to the molecule, allowing for its quantification using a UV-Visible spectrophotometer. nih.gov

This involves reacting the analyte with a specific derivatizing agent to produce a colored product. researchgate.net For example, reagents like ninhydrin (B49086) can react with primary and secondary amines to produce a deeply colored purple compound known as Ruhemann's purple. While the N-methyl group in the target compound is part of a tertiary amine, the amide functionality could potentially be hydrolyzed to a secondary amine and then derivatized. Other reagents, such as aldehydes like p-dimethylaminobenzaldehyde, can react with certain amines or amides under specific conditions (e.g., acidic environment, heat) to form colored Schiff bases or other condensation products that can be measured colorimetrically. uran.ua The intensity of the color produced is proportional to the concentration of the analyte, allowing for quantification based on Beer's law. journaljpri.com

Table 4: Potential Derivatization Reactions for Spectrophotometric Detection

| Derivatizing Reagent | Target Moiety (Post-hydrolysis) | Resulting Product | Detection Wavelength (λmax) |

| Ninhydrin | Secondary Amine | Ruhemann's Purple analogue | ~570 nm |

| p-Dimethylaminobenzaldehyde (DABA) | Amine/Amide | Schiff Base/Condensation Product | ~570-620 nm uran.ua |

| 5-Nitro-2-furaldehyde | Amine | Hydrazone-like derivative | ~385-455 nm researchgate.net |

Preclinical Research and Mechanistic Investigations of N Methylazepane 2 Carboxamidehydrochloride

In Vitro Biological Target Identification and Characterization

The primary approach to identifying the biological targets of N-methylazepane-2-carboxamide hydrochloride involves a series of in vitro assays. These assays are designed to measure the compound's binding affinity for specific receptors and its ability to inhibit the activity of various enzymes. This screening process is crucial for understanding the compound's pharmacological profile and for predicting its potential therapeutic effects and off-target activities.

Based on patent literature for structurally related azepane derivatives, a key area of investigation for N-methylazepane-2-carboxamide hydrochloride is its affinity for muscarinic acetylcholine (B1216132) receptors. Muscarinic receptors, a family of G protein-coupled receptors (M1-M5), are involved in a wide range of physiological functions, making them important drug targets.

Receptor binding assays are typically performed using cell membranes expressing specific muscarinic receptor subtypes. These assays measure the ability of N-methylazepane-2-carboxamide hydrochloride to displace a radiolabeled ligand that is known to bind to the receptor. The results are usually expressed as the inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

No publicly available data for the binding affinity of N-methylazepane-2-carboxamide hydrochloride for specific muscarinic receptor subtypes has been identified at this time.

| Receptor Subtype | Ligand Displaced | N-methylazepane-2-carboxamide hydrochloride Ki (nM) |

| M1 | Data Not Available | Data Not Available |

| M2 | Data Not Available | Data Not Available |

| M3 | Data Not Available | Data Not Available |

| M4 | Data Not Available | Data Not Available |

| M5 | Data Not Available | Data Not Available |

To assess the broader pharmacological profile of N-methylazepane-2-carboxamide hydrochloride, it is typically screened against a panel of enzymes. This profiling helps to identify any potential off-target effects and can reveal additional mechanisms of action. The assays measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC50).

Specific enzyme inhibition data for N-methylazepane-2-carboxamide hydrochloride is not currently available in the public domain.

| Enzyme Target | N-methylazepane-2-carboxamide hydrochloride IC50 (µM) |

| Acetylcholinesterase (AChE) | Data Not Available |

| Butyrylcholinesterase (BChE) | Data Not Available |

| Monoamine Oxidase A (MAO-A) | Data Not Available |

| Monoamine Oxidase B (MAO-B) | Data Not Available |

| Other Kinases/Proteases | Data Not Available |

Mechanistic Biochemical Studies

Following the identification of a primary biological target, mechanistic biochemical studies are conducted to further characterize the interaction between N-methylazepane-2-carboxamide hydrochloride and its target protein. These studies provide deeper insights into the compound's mode of action at a molecular level.

Understanding the kinetics of the binding between N-methylazepane-2-carboxamide hydrochloride and its target receptor is crucial for predicting its pharmacological effects in a dynamic biological system. This involves measuring the association rate constant (kon), which describes how quickly the compound binds to the receptor, and the dissociation rate constant (koff), which describes how quickly it unbinds. The ratio of koff to kon provides the equilibrium dissociation constant (Kd), another measure of binding affinity. A longer residence time (1/koff) at the receptor can sometimes lead to a more prolonged pharmacological effect.

Kinetic data for the interaction of N-methylazepane-2-carboxamide hydrochloride with any specific protein target is not currently available.

| Parameter | Value |

| Association Rate (kon) | Data Not Available |

| Dissociation Rate (koff) | Data Not Available |

| Equilibrium Dissociation Constant (Kd) | Data Not Available |

| Residence Time (1/koff) | Data Not Available |

Once N-methylazepane-2-carboxamide hydrochloride binds to its target receptor, it can modulate intracellular signaling pathways. For G protein-coupled receptors like muscarinic receptors, this can involve changes in the levels of second messengers such as cyclic AMP (cAMP) or inositol (B14025) phosphates (IP). Functional assays in cellular systems are used to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.

There is no publicly available information on the effects of N-methylazepane-2-carboxamide hydrochloride on intracellular signaling pathways.

Cellular Model Applications for Biological Activity Assessment

Cellular models that endogenously or recombinantly express the target of interest are essential tools for assessing the biological activity of N-methylazepane-2-carboxamide hydrochloride. These models allow for the evaluation of the compound's functional effects in a more physiologically relevant context than isolated protein assays. For instance, if the compound targets a neuronal receptor, its effects on neuronal firing or neurotransmitter release can be studied in cultured neurons.

Specific studies utilizing cellular models to assess the biological activity of N-methylazepane-2-carboxamide hydrochloride have not been reported in the available literature.

Two-Dimensional (2D) Cell Culture Models

Standard preclinical workflows commence with testing in 2D cell culture models. These systems, where cells are grown in a single layer on a flat surface, are fundamental for initial screenings. They offer a controlled environment to assess a compound's general cytotoxicity, and effects on cell proliferation, and to gain preliminary insights into its mechanism of action. This foundational data is crucial for deciding whether a compound warrants further, more complex investigation. At present, no published research details the outcomes of N-methylazepane-2-carboxamide hydrochloride in such assays.

Complex In Vitro Models (CIVMs) and Organ-on-a-Chip Systems

Promising compounds identified in 2D cultures often advance to more physiologically relevant models. Complex in vitro models, including 3D spheroids, organoids, and microphysiological systems like organ-on-a-chip, provide a more accurate representation of human tissues. These models can replicate the complex cell-cell and cell-matrix interactions, as well as the mechanical and chemical microenvironments found in vivo.

Organ-on-a-chip systems, in particular, allow for the study of a compound's effect on interconnected organ systems, offering valuable data on pharmacokinetics and potential multi-organ toxicity. The absence of any published studies indicates that the effects of N-methylazepane-2-carboxamide hydrochloride have not been reported in these advanced in vitro systems.

Structure-Biological Activity Correlations in Relevant Models

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. By systematically modifying the chemical structure of a lead compound and evaluating these new analogues in relevant biological assays, researchers can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects and those associated with adverse effects. This iterative process is essential for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties.

For N-methylazepane-2-carboxamide hydrochloride, there is no available information on SAR studies. Such data would typically be presented in tables comparing the chemical modifications of the azepane, methyl, or carboxamide moieties with their corresponding biological activities.

Derivatization and Analog Development for N Methylazepane 2 Carboxamidehydrochloride

Synthesis of Structural Analogs and Homologs

The synthesis of structural analogs and homologs of N-methylazepane-2-carboxamide hydrochloride can be approached through several established synthetic routes, focusing on modifications to the azepane ring, the N-methyl group, and the carboxamide side chain.

Ring Modifications: The azepane core itself can be altered to produce a range of structural analogs. Synthetic strategies often involve ring-closing metathesis or tandem catalytic processes to construct the seven-membered ring with various substituents. researchgate.netmdpi.com For instance, substituted cyclohexanone (B45756) oximes can undergo Beckmann rearrangement to yield substituted azepane rings. acs.org This approach allows for the introduction of functional groups at different positions on the azepane ring, which can influence the molecule's conformation and biological interactions. lifechemicals.com Homologs with smaller or larger ring systems, such as piperidine (B6355638) (6-membered) or azocane (8-membered) analogs, can also be synthesized to investigate the impact of ring size on activity.

N-Alkylation Variants: While the parent compound features an N-methyl group, a variety of analogs can be generated by replacing the methyl group with other alkyl or aryl substituents. This can be achieved through standard N-alkylation reactions of the corresponding secondary amine precursor (azepane-2-carboxamide) with a range of alkyl halides or through reductive amination. These modifications can modulate the compound's lipophilicity, steric profile, and potential for specific interactions.

Carboxamide Modifications: The carboxamide group is a key site for derivatization. Analogs can be synthesized by varying the amine component of the carboxamide. Instead of a simple primary amide, secondary or tertiary amides can be prepared by coupling the azepane-2-carboxylic acid precursor with a diverse set of primary and secondary amines. This allows for the introduction of a wide array of functional groups and structural motifs at this position. nih.gov

Below is an illustrative table of potential structural analogs and the synthetic strategies that could be employed for their synthesis.

| Analog Type | Modification | Potential Synthetic Strategy | Rationale for Synthesis |

| Ring-Substituted Analog | Introduction of a hydroxyl or alkyl group on the azepane ring. | Beckmann rearrangement of a substituted cyclohexanone oxime. | To explore conformational effects and introduce new interaction points. |

| N-Substituted Analog | Replacement of the N-methyl with an N-benzyl or N-phenethyl group. | N-alkylation of azepane-2-carboxamide (B11923136) with the corresponding benzyl or phenethyl halide. | To investigate the influence of larger, more lipophilic N-substituents. |

| Carboxamide Homolog | Extension of the carboxamide to N-ethylazepane-2-carboxamide. | Amidation of the N-methylazepane-2-carboxylic acid with ethylamine. | To probe the steric and electronic requirements of the carboxamide binding pocket. |

| Isosteres | Replacement of the carboxamide with a bioisosteric group like a sulfonamide or a ketone. | Synthesis from the corresponding azepane-2-sulfonic acid or through oxidation of a secondary alcohol. | To explore the impact of replacing the amide bond on stability and binding. |

Functionalization Strategies for Modifying Core Structure

Functionalization of the N-methylazepane-2-carboxamide core structure can be achieved through a variety of chemical transformations to introduce new functional groups that can serve as handles for further modification or to directly modulate the compound's properties. researchgate.net

C-H Functionalization: Direct C-H functionalization of the azepane ring is a powerful strategy to introduce substituents without the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation can be employed to install aryl, alkyl, or other functional groups at specific positions on the azepane ring. This approach offers an efficient way to generate a library of diverse analogs.

Functionalization of the Carboxamide: The primary carboxamide group offers multiple avenues for functionalization. The amide nitrogen can be further alkylated or acylated. Dehydration of the primary amide can yield a nitrile, which can then be converted to other functional groups such as tetrazoles. The carbonyl oxygen can also participate in hydrogen bonding and other non-covalent interactions.

Introduction of Reactive Moieties: For the development of chemical probes, reactive functional groups can be introduced. For example, an alkyne or azide group can be incorporated into one of the substituents to allow for "click" chemistry conjugation to reporter molecules or biomolecules. Similarly, a photo-activatable group could be installed for use in photo-affinity labeling experiments.

The following table outlines potential functionalization strategies for the core structure.

| Functionalization Site | Strategy | Reagents and Conditions | Purpose of Functionalization |

| Azepane Ring | C-H Arylation | Palladium catalyst, aryl halide, base. | Introduction of aromatic substituents for SAR studies. |

| N-Methyl Group | Demethylation followed by re-alkylation | Strong acid or specific demethylating agents, followed by alkyl halide. | To introduce diverse N-substituents. |

| Carboxamide Nitrogen | N-Alkylation | Base (e.g., NaH), alkyl halide. | To create secondary amides and modulate hydrogen bonding capacity. |

| Carboxamide Group | Conversion to Thioamide | Lawesson's reagent. | To alter electronic properties and hydrogen bonding capabilities. |

Development of Probes for Chemical Biology Applications

Chemical probes are essential tools for studying biological systems. nih.gov N-methylazepane-2-carboxamide hydrochloride can serve as a scaffold for the development of such probes. This involves the incorporation of a reporter group (e.g., a fluorophore, biotin, or a radioactive isotope) or a reactive group for covalent modification of biological targets. nih.gov

Affinity-Based Probes: An analog of N-methylazepane-2-carboxamide with high affinity for a specific biological target can be functionalized with a reporter tag. This is typically done by attaching the tag via a flexible linker to a position on the molecule that does not interfere with target binding. For example, a derivative with a terminal alkyne could be synthesized, which can then be conjugated to an azide-containing fluorophore using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Activity-Based Probes (ABPs): ABPs are designed to covalently label a specific class of enzymes or proteins. To develop an ABP from the N-methylazepane-2-carboxamide scaffold, a reactive "warhead" would need to be incorporated. The choice of warhead depends on the target class. For example, a fluorophosphonate or an epoxide could be used to target serine hydrolases. The probe would also include a reporter tag for visualization and identification of the labeled proteins.

The design of chemical probes based on this scaffold would follow established principles of medicinal chemistry, aiming to maintain or improve affinity and selectivity for the target of interest while incorporating the necessary functionality for detection or covalent labeling.

Design of Ligands for Specific Biological Targets (without clinical intent)

The azepane scaffold is present in a number of biologically active compounds, suggesting its utility in the design of ligands for various biological targets. nih.govlifechemicals.com The conformational flexibility of the seven-membered ring allows it to adopt shapes that can complement the binding sites of proteins. lifechemicals.com

Structure-Based Ligand Design: If the three-dimensional structure of a target protein is known, computational methods such as molecular docking can be used to predict how derivatives of N-methylazepane-2-carboxamide might bind. This information can guide the design of new analogs with improved affinity and selectivity. For example, docking studies might reveal a hydrophobic pocket in the binding site that could be occupied by a lipophilic substituent on the azepane ring. acs.org

Fragment-Based Ligand Discovery: The N-methylazepane-2-carboxamide core could also be used as a starting point in fragment-based ligand discovery. If the core fragment is found to bind to a target, even with low affinity, synthetic chemistry can be used to "grow" the fragment by adding functional groups that make additional favorable interactions with the target protein, thereby increasing binding affinity.

The following table provides hypothetical examples of ligand design based on the N-methylazepane-2-carboxamide scaffold for non-clinical research purposes.

| Target Class | Design Strategy | Key Modifications | Intended Application |

| Protein Kinases | Mimicking ATP-binding motifs. | Introduction of a hinge-binding moiety on the carboxamide and exploration of substituents on the azepane ring for selectivity. acs.org | To develop selective inhibitors for studying kinase signaling pathways. |

| G-Protein Coupled Receptors (GPCRs) | Introducing charged or polar groups to interact with key residues in the transmembrane domain. | Functionalization of the azepane ring with amines or carboxylic acids. | To create tool compounds for probing GPCR function and pharmacology. |

| Ion Channels | Designing ligands that can block the channel pore or modulate its gating. | Introduction of bulky hydrophobic groups to occlude the pore. | For basic research into ion channel physiology. |

Future Research Directions and Applications in Chemical Biology

Exploration of Novel Synthetic Pathways

The synthesis of functionalized azepanes is an area of active research, moving beyond traditional multi-step procedures towards more efficient and stereocontrolled methods. researchgate.net Future exploration for synthesizing N-methylazepane-2-carboxamide hydrochloride and its analogues will likely focus on innovative strategies that offer greater efficiency, atom economy, and stereoselectivity.

Promising research avenues include:

Transition Metal-Catalyzed Cyclizations: Copper(I)-catalyzed tandem amination/cyclization reactions have emerged as an efficient approach for creating novel azepine structures. nih.gov Applying similar metal-catalyzed strategies could provide a direct and controlled route to the azepane-2-carboxamide (B11923136) core.

Ring Expansion and Rearrangement: Methodologies such as the Beckmann rearrangement of cyclohexanone (B45756) oximes are known pathways to azepane scaffolds. acs.org Future work could focus on asymmetric or photochemically-induced rearrangements to afford enantiomerically pure products.

Electrosynthesis: Given the growing interest in sustainable and green chemistry, electrosynthesis presents a promising alternative for amide bond formation. rsc.org Developing an electrochemical route for the final amidation step or for the cyclization itself could significantly reduce reagent waste and harsh reaction conditions. rsc.org

Stereoselective Approaches: Techniques involving olefin cross-metathesis followed by hydrogenation and reductive amination have been developed for the straightforward synthesis of optically active azepane scaffolds. chemistryviews.org Adapting these methods could allow for the enantioselective synthesis of specific N-methylazepane-2-carboxamide hydrochloride stereoisomers, which is crucial for studying biological activity.

Table 1: Comparison of Synthetic Approaches for Azepane-2-Carboxamide Scaffolds| Synthetic Strategy | Description | Potential Advantages | Challenges |

|---|---|---|---|

| Classical Linear Synthesis | Typically involves protection of a lysine (B10760008) derivative, cyclization to form the lactam, followed by N-methylation and amidation. | Well-established chemistry; predictable outcomes. | Low step-economy; requires multiple protection/deprotection steps; potential for racemization. |

| Catalytic Ring-Closing Metathesis (RCM) | Starts with an acyclic diene precursor containing the necessary nitrogen and carbonyl functionalities, followed by Ru-catalyzed cyclization. chemistryviews.org | High functional group tolerance; access to substituted rings; potential for stereocontrol. chemistryviews.org | Requires synthesis of specialized acyclic precursors; catalyst cost and removal. |

| Reductive Amination of Dicarbonyls | Utilizes an oxidative cleavage of a cyclic olefin to form a diformyl intermediate, which then undergoes a ring-closing reductive amination. researchgate.net | Efficient ring formation; can generate multiple stereocenters in a controlled manner. researchgate.net | Requires specific cycloalkene starting materials; control of regioselectivity can be difficult. |

| Electrochemical Synthesis | Employs an electrochemical cell to drive key transformations, such as amide coupling or C-N bond formation, often under milder conditions. rsc.org | Green and sustainable; avoids harsh chemical oxidants/reductants; high selectivity. rsc.org | Requires specialized equipment; reaction optimization can be complex. |

Integration with Advanced Screening Platforms

The azepane scaffold's conformational flexibility and three-dimensional character make it an attractive core for libraries used in drug discovery. lifechemicals.com N-methylazepane-2-carboxamide hydrochloride can be integrated into advanced screening platforms to identify new biological targets or as a starting point for lead optimization.

High-Throughput Screening (HTS): As a discrete and relatively small molecule, it can be readily included in large chemical libraries for HTS campaigns. The azepane core has been featured in compounds targeting a range of enzymes and receptors, including gamma-secretase and protein tyrosine phosphatases. nih.govnih.gov Screening this compound against diverse target classes, such as kinases, proteases, and GPCRs, could uncover novel biological activities.

Fragment-Based Drug Discovery (FBDD): The core structure of N-methylazepane-2-carboxamide represents a potential fragment for FBDD. Its rigidified, seven-membered ring can explore chemical space not easily accessible to more common five- and six-membered rings. Biophysical screening methods like surface plasmon resonance (SPR), thermal shift assays, or X-ray crystallography could be used to identify low-affinity binding to protein targets, providing a validated starting point for fragment-to-lead evolution.

Phenotypic Screening: In this approach, compounds are tested for their effects on cell models of disease, without a preconceived biological target. researchgate.net The unique topology of the azepane ring could lead to novel cellular phenotypes, which can then be investigated through target deconvolution studies to identify the mechanism of action.

Role in the Development of New Chemical Tools

Beyond its potential as a therapeutic scaffold, N-methylazepane-2-carboxamide hydrochloride can serve as a template for creating sophisticated chemical tools to probe biological systems. The development of such tools is a cornerstone of chemical biology, enabling the study of protein function and biological pathways in their native context. researchgate.net

Future research could focus on transforming the molecule into:

Affinity-Based Probes: By attaching a reporter tag (like biotin) or a reactive group for covalent capture, the molecule could be used for affinity purification of its binding partners from cell lysates, aiding in target identification and validation.

Fluorescent Probes: The incorporation of a fluorophore onto the azepane scaffold would enable researchers to visualize the molecule's subcellular localization and track its interactions in real-time using advanced microscopy techniques.

Photoaffinity Labels: Introducing a photochemically reactive group (e.g., a diazirine or benzophenone) would create a photoaffinity label. Upon UV irradiation, this probe would covalently crosslink to its direct binding partners, allowing for unambiguous identification of biological targets even for weak or transient interactions.

Potential for Derivatization in Targeted Research Applications

Systematic derivatization of the N-methylazepane-2-carboxamide hydrochloride core is a critical step in developing structure-activity relationships (SAR) and optimizing the compound for specific research applications. nih.gov The scaffold presents several strategic points for chemical modification to modulate its physicochemical properties and biological activity. The ability to introduce specific substituents into the azepane ring can be decisive for biasing its conformation and enhancing bioactivity. lifechemicals.com

Key derivatization strategies include:

Modification of the Carboxamide: The amide group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of new amides. libretexts.org Alternatively, it could be converted to other functional groups like thioamides or nitriles to alter its hydrogen bonding properties and metabolic stability.

Variation of the N-Alkyl Group: The N-methyl group can be replaced with other alkyl, aryl, or functionalized chains. This can significantly impact the compound's solubility, cell permeability, and steric interactions within a binding pocket.

Functionalization of the Azepane Ring: Modern C-H activation and functionalization methods could be employed to install substituents at various positions on the azepane ring. This would allow for a detailed exploration of the chemical space around the core scaffold, potentially leading to improved potency and selectivity for a given biological target. nih.gov

Table 2: Potential Derivatization Strategies for N-methylazepane-2-carboxamide| Modification Site | Proposed Chemical Modification | Scientific Rationale |

|---|---|---|

| Carboxamide (R-CONH2) | Amide coupling with diverse amines; conversion to esters, thioamides, or nitriles. | To modulate hydrogen bonding capacity, explore interactions with target proteins, and improve metabolic stability. libretexts.org |

| N-Methyl Group | Demethylation followed by re-alkylation with various alkyl, benzyl, or functionalized groups. | To alter solubility, lipophilicity, and steric bulk, potentially improving cell permeability and target engagement. |

| Azepane Ring (C4/C5 positions) | Introduction of gem-dimethyl or gem-difluoro groups; hydroxylation or oxidation to oxo-azepanes. nih.govnih.gov | To restrict conformational flexibility, block metabolic hotspots (e.g., gem-difluoro bioisostere), and introduce new hydrogen bond donors/acceptors. nih.gov |

| Azepane Ring (General) | C-H functionalization to introduce aryl or heteroaryl substituents. | To explore new binding pockets through pi-stacking or other non-covalent interactions, thereby increasing potency and selectivity. |

| Entire Scaffold | Attachment of reporter tags (biotin, fluorophores) or photo-reactive groups via a linker. | To create chemical biology tools for target identification, validation, and imaging studies. researchgate.net |

Q & A

Q. How can HPLC conditions be optimized to quantify trace impurities in N-methylazepane-2-carboxamide hydrochloride?

- Methodological Answer : Optimize column temperature (25–40°C), gradient elution (e.g., methanol:phosphate buffer from 30:70 to 60:40 over 20 min), and detection wavelength (207–220 nm). Validate using ICH guidelines: linearity (1–50 µg/mL, r² > 0.999), precision (%RSD < 2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) . Compare with TLC-densitometry (e.g., HPTLC silica gel 60 F₂₅₄ plates, chloroform-methanol 9:1) for cross-validation .

Q. How should researchers address contradictory stability data under varying storage conditions (e.g., humidity vs. temperature effects)?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and assign degradation pathways (e.g., hydrolysis of the carboxamide group). Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life. Conflicting data may arise from excipient interactions in formulations, necessitating DOE (design of experiments) to isolate variables .

Q. What strategies are effective for isolating and characterizing photodegradation products of this compound?

- Methodological Answer : Expose the compound to UV light (254 nm, 48 hrs) and separate degradation products via preparative TLC (silica gel, ethyl acetate:hexane 7:3). Elute bands and characterize using NMR and HRMS. Compare with synthetic standards to confirm structures (e.g., demethylated or oxidized derivatives). Quantify using densitometry at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.